

Spectrophotometric Properties of 2-Chloro-4-nitrophenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-4-nitrophenyl-beta-D-maltotrioside

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Introduction

2-Chloro-4-nitrophenol (2C4NP) is a halogenated nitroaromatic compound of significant interest in environmental science and industrial chemistry. Its presence as a pollutant and its role as an intermediate in the synthesis of dyes, pesticides, and pharmaceuticals necessitate a thorough understanding of its physicochemical properties. This technical guide provides an in-depth overview of the spectrophotometric characteristics of 2-chloro-4-nitrophenol, detailed experimental protocols for its analysis, and a summary of its known metabolic pathways.

Spectrophotometric Properties

The ultraviolet-visible (UV-Vis) absorption spectrum of 2-chloro-4-nitrophenol is influenced by the solvent and the pH of the medium. While comprehensive data on its molar absorptivity and λ_{max} in various solvents is not extensively documented in publicly available literature, some key spectrophotometric information has been reported.

Quantitative Spectrophotometric Data

Property	Value	Conditions	Reference
λ_{max} (Wavelength of Maximum Absorbance)	420 nm	Not specified	[1]
pKa	8.1	Not specified	[2]

Note: The λ_{max} at 420 nm was utilized for creating a standard calibration curve in a specific study and may not represent the absolute maximum absorbance under all conditions.

The pKa value is a critical parameter as it indicates the pH at which the protonated and deprotonated forms of the molecule are in equilibrium. The deprotonated phenolate form typically exhibits a bathochromic shift (a shift to a longer wavelength) in its λ_{max} compared to the protonated form. Therefore, the absorption spectrum of 2-chloro-4-nitrophenol is expected to be pH-dependent.

Experimental Protocols

A generalized experimental protocol for the spectrophotometric determination of 2-chloro-4-nitrophenol can be adapted from standard methods for the analysis of phenols and nitrophenols. The following is a composite protocol based on established spectrophotometric procedures.

General Protocol for UV-Vis Spectrophotometric Analysis

1. Instrumentation:

- A calibrated UV-Vis spectrophotometer capable of scanning in the range of 200-800 nm.
- Matched quartz cuvettes (typically 1 cm path length).

2. Reagents and Standards:

- High-purity 2-chloro-4-nitrophenol standard.

- Spectrophotometric grade solvents (e.g., methanol, ethanol, deionized water).
- Buffer solutions of various pH values for investigating pH effects.

3. Preparation of Standard Solutions:

- Stock Solution: Accurately weigh a known amount of 2-chloro-4-nitrophenol and dissolve it in a precise volume of the chosen solvent to prepare a stock solution of a high concentration (e.g., 1 mg/mL).
- Working Standards: Prepare a series of dilutions from the stock solution to create working standards of known concentrations that fall within the linear range of the spectrophotometer.

4. Measurement Procedure:

- Wavelength Scan:
 - Turn on the spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.
 - Fill a cuvette with the solvent to be used as a blank and record a baseline spectrum.
 - Rinse the cuvette with one of the working standard solutions and then fill it with the same standard.
 - Scan the absorbance of the standard solution over a defined wavelength range (e.g., 200-500 nm) to determine the λ_{max} , the wavelength of maximum absorbance.
- Quantitative Measurement (at λ_{max}):
 - Set the spectrophotometer to the predetermined λ_{max} .
 - Zero the instrument using the solvent blank.
 - Measure the absorbance of each of the prepared working standard solutions.
 - Construct a calibration curve by plotting absorbance versus concentration. The curve should be linear and pass through the origin.

- Measure the absorbance of the unknown sample solution.
- Determine the concentration of 2-chloro-4-nitrophenol in the unknown sample by interpolating its absorbance on the calibration curve.

5. Analysis of pH Effects:

- Prepare solutions of 2-chloro-4-nitrophenol in buffer solutions of different pH values.
- Record the UV-Vis spectrum for each solution to observe shifts in the λ_{max} and changes in absorbance, which can be used to determine the pKa of the compound.

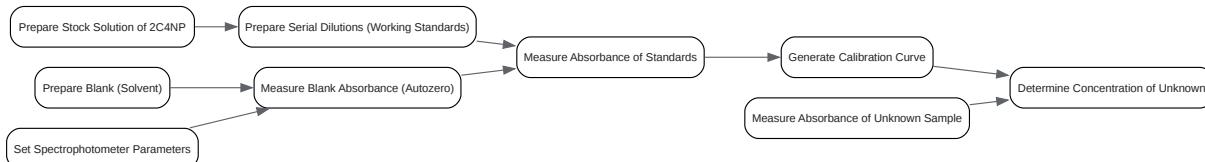
Signaling and Metabolic Pathways

2-Chloro-4-nitrophenol is known to be degraded by various microorganisms. The metabolic pathways involved in its biodegradation are crucial for understanding its environmental fate and for developing bioremediation strategies. Several bacterial strains have been identified that can utilize 2C4NP as a sole source of carbon and energy.

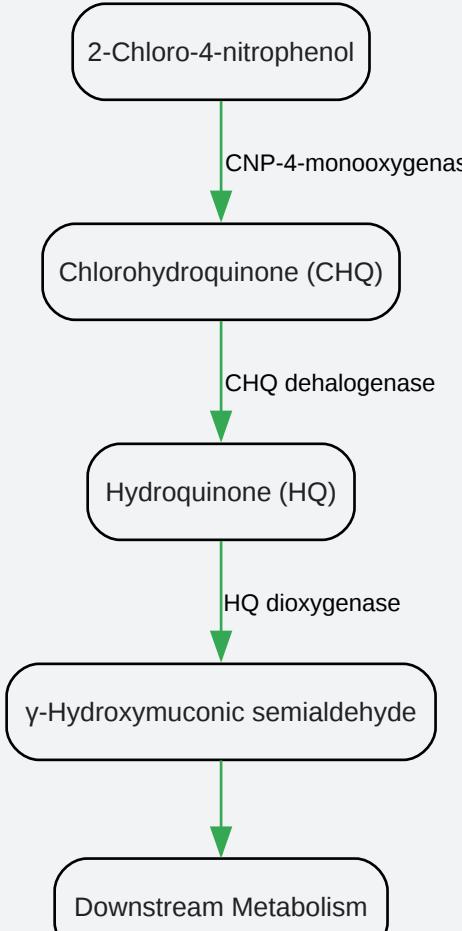
Bacterial Degradation Pathways

The biodegradation of 2-chloro-4-nitrophenol has been studied in several bacterial species, including *Burkholderia* sp., *Rhodococcus imtechensis*, and *Arthrobacter nitrophenolicus*. These pathways generally involve initial enzymatic attacks that lead to the removal of the nitro and chloro substituents, followed by ring cleavage.

Workflow for Spectrophotometric Analysis



Burkholderia sp. RKJ 800 Degradation Pathway



Rhodococcus imtechensis RKJ300 Degradation Pathway

2-Chloro-4-nitrophenol

Chlorohydroquinone (CHQ)

Hydroquinone (HQ)

Ring Cleavage Products

Arthrobacter nitrophenolicus SJCon Degradation Pathway

2-Chloro-4-nitrophenol

Chlorohydroquinone (CHQ)

CHQ dioxygenase

Maleylacetate

Further Metabolism

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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